N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide
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Description
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2OS and its molecular weight is 404.45. The purity is usually 95%.
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Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety and a trifluoromethyl benzamide group. Its molecular formula is C22H22F3N3O2S with a molecular weight of 411.5 g/mol. The structural features are crucial for its biological activity, particularly the thiazole ring, which is known for its role in various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C22H22F3N3O2S |
Molecular Weight | 411.5 g/mol |
LogP | 4.7018 |
LogD | 3.323 |
Polar Surface Area | 58.167 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Amide Bond Formation : Coupling of the thiazole derivative with trifluoromethylbenzoyl chloride using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Anticancer Properties
Research indicates that compounds with thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins and other apoptotic pathways .
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia) and A431 (epidermoid carcinoma) cells. The IC50 values suggest that the compound may be more potent than standard chemotherapeutic agents like doxorubicin .
The mechanism of action for this compound appears to involve:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cellular Pathways : The compound could bind to DNA or proteins, disrupting cellular functions and leading to apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar thiazole-containing compounds:
- Study on Anticancer Activity : A study demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with one derivative achieving an IC50 value lower than doxorubicin .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl ring significantly affect the cytotoxic activity, highlighting the importance of specific substituents in enhancing biological efficacy .
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-13-5-3-7-16(11-13)20-26-14(2)18(28-20)9-10-25-19(27)15-6-4-8-17(12-15)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJVNWVGFDPQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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